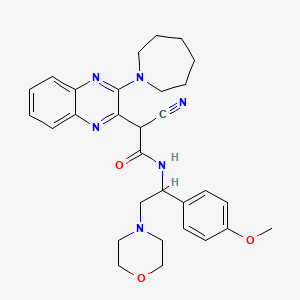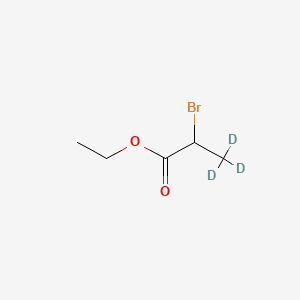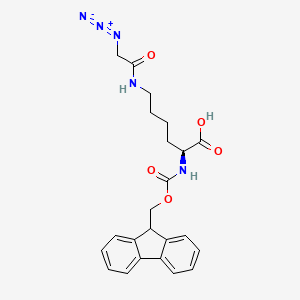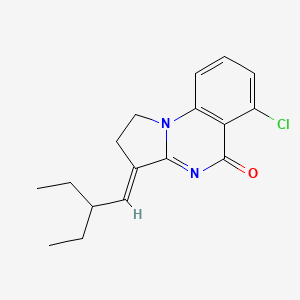
Pbrm1-BD2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pbrm1-BD2-IN-1 is a selective and cell-active inhibitor of the polybromo-1 bromodomain. This compound exhibits high binding affinity and inhibitory efficacy, making it a valuable tool in cancer research .
Méthodes De Préparation
The synthesis of Pbrm1-BD2-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound .
Analyse Des Réactions Chimiques
Pbrm1-BD2-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Pbrm1-BD2-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool to study the interactions of bromodomains with other molecules.
Biology: It helps in understanding the role of bromodomains in cellular processes.
Medicine: It is used in cancer research to study the effects of inhibiting bromodomains on cancer cell growth.
Mécanisme D'action
Pbrm1-BD2-IN-1 exerts its effects by binding to the bromodomains of the polybromo-1 protein. This binding inhibits the interaction of bromodomains with acetylated histones, thereby affecting chromatin remodeling and gene expression. The molecular targets and pathways involved include the inhibition of bromodomain-containing proteins and the modulation of chromatin structure .
Comparaison Avec Des Composés Similaires
Pbrm1-BD2-IN-1 is unique in its high binding affinity and inhibitory efficacy compared to other similar compounds. Some similar compounds include:
Pbrm1-BD2-IN-2: Another selective inhibitor of the polybromo-1 bromodomain with different binding affinities and inhibitory activities.
Pbrm1-BD2-IN-3: A compound with similar inhibitory properties but different chemical structures and binding affinities.
These comparisons highlight the uniqueness of this compound in terms of its binding affinity and inhibitory efficacy, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C17H19ClN2O |
|---|---|
Poids moléculaire |
302.8 g/mol |
Nom IUPAC |
(3E)-6-chloro-3-(2-ethylbutylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
InChI |
InChI=1S/C17H19ClN2O/c1-3-11(4-2)10-12-8-9-20-14-7-5-6-13(18)15(14)17(21)19-16(12)20/h5-7,10-11H,3-4,8-9H2,1-2H3/b12-10+ |
Clé InChI |
MMHUNORYEVIGHF-ZRDIBKRKSA-N |
SMILES isomérique |
CCC(CC)/C=C/1\CCN2C1=NC(=O)C3=C2C=CC=C3Cl |
SMILES canonique |
CCC(CC)C=C1CCN2C1=NC(=O)C3=C2C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,9S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one](/img/structure/B15141083.png)
![4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B15141088.png)
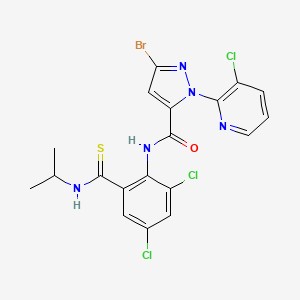
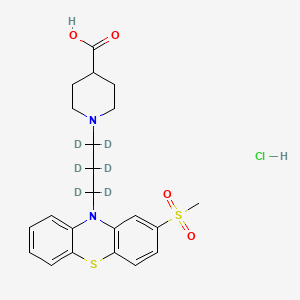
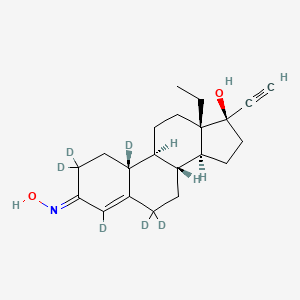
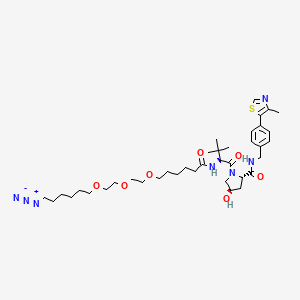
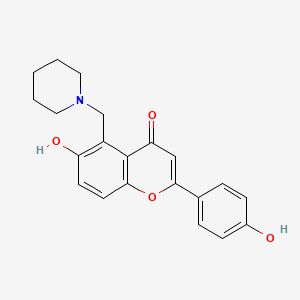
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate](/img/structure/B15141123.png)
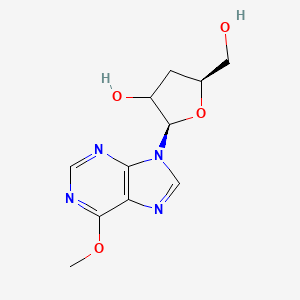
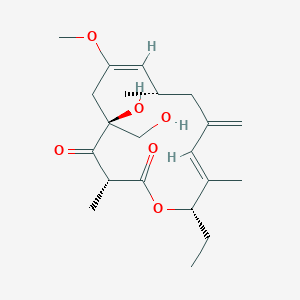
![2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine](/img/structure/B15141137.png)
